4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate

Catalog No.
S6891050
CAS No.
2196195-87-4
M.F
C22H17NO8
M. Wt
423.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybe...

CAS Number

2196195-87-4

Product Name

4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate

IUPAC Name

[4-(4-nitrophenoxy)carbonylphenyl] 2,4-dimethoxybenzoate

Molecular Formula

C22H17NO8

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C22H17NO8/c1-28-18-11-12-19(20(13-18)29-2)22(25)31-16-7-3-14(4-8-16)21(24)30-17-9-5-15(6-10-17)23(26)27/h3-13H,1-2H3

InChI Key

GTOBZXOWFFWRDY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC

4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, universally recognized in soft matter physics and display engineering as RM734, is a prototypical ferroelectric nematic liquid crystal (FNLC) mesogen [1]. Unlike traditional nematic liquid crystals that exhibit orientational order but zero macroscopic polarization, RM734 spontaneously self-organizes into a ferroelectric nematic (N_F) phase at lower temperatures (typically below 133 °C) [1]. This phase is characterized by an exceptionally high spontaneous polarization density and a giant longitudinal molecular dipole moment. For procurement teams and materials scientists, RM734 serves as the foundational benchmark material for formulating next-generation electro-optic modulators, ultra-low voltage displays, and nonlinear optical devices, utilized either as a highly pure model system or as a primary structural component in room-temperature FNLC mixtures [1].

Substituting RM734 with conventional nematic mesogens (such as 5CB) or traditional ferroelectric smectic liquid crystals (such as DOBAMBC) fundamentally compromises device performance and phase behavior [1]. Conventional nematics lack the polar orientational order required for spontaneous macroscopic polarization, rendering them incapable of the giant electro-optic and nonlinear optical responses seen in the N_F phase [2]. Meanwhile, traditional ferroelectric smectics suffer from positional layer ordering, which significantly increases viscosity and restricts the polarization density to values orders of magnitude lower than RM734 [2]. Furthermore, RM734 possesses a highly specific thermodynamic compatibility—specifically, ideal mixing behavior with zero enthalpy of mixing—with other specific archetypal FNLCs like DIO [1]. Attempting substitution with non-archetypal mesogens typically destroys the N_F phase entirely or introduces severe enthalpy of mixing penalties, preventing the formulation of stable, room-temperature ferroelectric fluids [1].

Giant Spontaneous Polarization Density for Low-Voltage Driving

In the ferroelectric nematic phase, RM734 exhibits an enormous spontaneous polarization density of approximately 6 µC/cm², which is derived by integrating the polarization reversal current [1]. This value is 10 to 1000 times larger than that of previously studied ferroelectric soft materials, such as traditional ferroelectric smectic liquid crystals (which typically range from 0.01 to 0.1 µC/cm²), placing RM734's polarization on par with solid-state ferroelectrics [1].

Evidence DimensionSpontaneous polarization density
Target Compound Data~6 µC/cm²
Comparator Or BaselineTraditional ferroelectric smectic liquid crystals (~0.01 - 0.1 µC/cm²)
Quantified Difference10 to 1000-fold increase in macroscopic polarization
ConditionsMeasured via integration of the polarization reversal current in the N_F phase

The massive polarization density enables ultra-low voltage driving and giant nonlinear optical responses, making it a critical selection for advanced electro-optic device procurement.

Ideal Miscibility for Room-Temperature Formulation Stability

While pure RM734 transitions into the N_F phase at elevated temperatures (~133 °C), it forms an ideal mixture (zero enthalpy of mixing) with the complementary FNLC mesogen DIO [1]. Binary mixtures of RM734 and DIO exhibit complete miscibility across the phase diagram, maintaining the stability of the ferroelectric nematic phase down to and below room temperature without phase separation, a feat unachievable with generic nematic blends [1].

Evidence DimensionEnthalpy of mixing and low-temperature N_F stability
Target Compound DataIdeal mixing (zero enthalpy of mixing) with DIO
Comparator Or BaselineGeneric nematic mixtures (non-ideal mixing, suppression of polar phases)
Quantified DifferenceComplete miscibility enabling stable N_F phases at and below room temperature
ConditionsBinary phase diagram analysis using differential scanning calorimetry and electro-optic measurements

Ideal miscibility is a procurement-critical property that allows industrial formulators to engineer stable, room-temperature ferroelectric nematic mixtures for commercial displays.

Amplified Electroviscous Effect for Dynamic Modulation

Under steady shear rate and varying low-frequency electric fields, RM734 in the N_F phase demonstrates an extreme sensitivity of viscosity to applied fields. The measured viscoelectric coefficient for RM734 is two orders of magnitude larger than that of conventional apolar nematic liquid crystals like 5CB [1]. This drastic increase is driven by the rapid growth of elongated polar domains under strong electric fields [1].

Evidence DimensionViscoelectric coefficient under steady shear
Target Compound DataTwo orders of magnitude larger viscoelectric coefficient
Comparator Or BaselineConventional apolar nematics (e.g., 5CB)
Quantified Difference100x increase in viscoelectric coefficient
ConditionsMeasured under steady shear rate and varying low-frequency electric fields

The amplified electroviscous response is essential for designing dynamic diffraction gratings and fast-switching electro-optic modulators where field-assisted director reorientation dictates performance.

Giant Longitudinal Molecular Dipole Moment

The fundamental driver of RM734's unique phase behavior is its massive net longitudinal molecular dipole moment, measured at approximately 11 Debye [1]. This is more than double the dipole moment of standard nematic mesogens like 5CB (which typically exhibit ~4.5 Debye) [1]. This extreme polarity forces the spontaneous self-organization into the low-entropy ferroelectric nematic state [1].

Evidence DimensionNet longitudinal molecular dipole moment
Target Compound Data~11 Debye
Comparator Or BaselineStandard nematic mesogens (e.g., 5CB, ~4.5 Debye)
Quantified Difference>2x increase in longitudinal dipole moment
ConditionsDerived from molecular modeling and dielectric spectroscopy in the paraelectric and ferroelectric phases

The giant dipole moment is the thermodynamic prerequisite for FNLC behavior, ensuring buyers are procuring a true ferroelectric nematogen rather than a conventional polar nematic.

Ultra-Low Voltage Electro-Optic Modulators

Due to its massive spontaneous polarization (~6 µC/cm²), RM734 is a primary candidate for developing liquid crystal modulators and displays that require drastically reduced driving voltages compared to conventional nematics [1].

Room-Temperature Ferroelectric Fluid Formulation

As a core blending component, RM734's ideal mixing behavior with DIO allows industrial formulators to engineer stable, room-temperature ferroelectric nematic mixtures for commercial display and memory applications without phase separation [2].

Nonlinear Optical (NLO) Devices and Holography

The giant dipole moment and polar ordering make RM734 highly suitable for dynamic diffraction gratings, second harmonic generation (SHG) matrices, and field-assisted NLO recording where conventional apolar nematics fail [1].

Advanced Soft Matter and Flexoelectric Research

RM734 serves as the global benchmark standard for academic and industrial R&D teams investigating the physics of the ferroelectric nematic realm, splay-nematic phases, and flexoelectric coupling in soft materials [1].

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Exact Mass

423.09541650 g/mol

Monoisotopic Mass

423.09541650 g/mol

Heavy Atom Count

31

Dates

Last modified: 04-14-2024

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